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Compound of Interest

Compound Name: 4-Bromo-6-methylpyridin-2-ol

Cat. No.: B1290467 Get Quote

Synthesis of 4-Bromo-6-methylpyridin-2-ol: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of a plausible synthetic route

for the preparation of 4-Bromo-6-methylpyridin-2-ol, a valuable substituted pyridine derivative

for pharmaceutical and agrochemical research. The synthesis commences from the readily

available starting material, 2-amino-6-methylpyridine, and proceeds through a two-step

sequence involving regioselective bromination followed by a diazotization-hydrolysis reaction.

This document furnishes detailed experimental protocols, quantitative data, and a visual

representation of the synthetic workflow to facilitate successful execution in a laboratory

setting.

Introduction: Substituted pyridin-2-ols (or their tautomeric pyridin-2-ones) are a class of

heterocyclic compounds of significant interest in medicinal chemistry due to their diverse

biological activities. The introduction of a bromine atom and a methyl group at specific positions

on the pyridine ring can modulate the compound's physicochemical properties and biological

target interactions. This guide details a robust and logical pathway for the synthesis of 4-
Bromo-6-methylpyridin-2-ol.

Note on the Synthetic Strategy: The user's request specified 2-amino-4-picoline (2-amino-4-

methylpyridine) as the starting material for the synthesis of 4-Bromo-6-methylpyridin-2-ol.
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However, this would require the migration of the methyl group from the 4- to the 6-position,

which is not feasible under standard synthetic conditions. Therefore, this guide outlines a more

chemically sound approach starting from 2-amino-6-methylpyridine, which preserves the

carbon skeleton of the pyridine ring to yield the desired product.

Overall Synthetic Pathway
The synthesis of 4-Bromo-6-methylpyridin-2-ol from 2-amino-6-methylpyridine is

accomplished in two primary steps:

Step 1: Regioselective Bromination. 2-amino-6-methylpyridine is first brominated at the 4-

position using a suitable brominating agent to yield 2-amino-4-bromo-6-methylpyridine.

Step 2: Diazotization and Hydrolysis. The amino group of 2-amino-4-bromo-6-methylpyridine

is then converted to a diazonium salt, which is subsequently hydrolyzed to the corresponding

pyridin-2-ol.

Experimental Protocols
Step 1: Synthesis of 2-amino-4-bromo-6-methylpyridine
This procedure is adapted from established methods for the regioselective bromination of

aminopyridines.

Materials:

2-amino-6-methylpyridine

N-Bromosuccinimide (NBS)

Acetonitrile (anhydrous)

Dichloromethane

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous sodium sulfate
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Procedure:

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere

(e.g., nitrogen or argon), dissolve 2-amino-6-methylpyridine (1.0 eq) in anhydrous

acetonitrile.

Cool the solution to 0 °C in an ice bath.

Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution,

maintaining the temperature at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium

bicarbonate.

Extract the aqueous layer with dichloromethane (3 x volumes).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the

crude product.

Purify the crude product by column chromatography on silica gel using a suitable eluent

system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-amino-4-bromo-6-

methylpyridine.

Step 2: Synthesis of 4-Bromo-6-methylpyridin-2-ol
This procedure involves the diazotization of the aminopyridine intermediate followed by

hydrolysis.

Materials:

2-amino-4-bromo-6-methylpyridine
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Sulfuric acid (concentrated)

Sodium nitrite

Water

Diethyl ether

Anhydrous sodium sulfate

Procedure:

To a stirred solution of concentrated sulfuric acid in water, cooled to 0-5 °C in an ice-salt

bath, add 2-amino-4-bromo-6-methylpyridine (1.0 eq) portion-wise, ensuring the temperature

remains below 10 °C.

Prepare a solution of sodium nitrite (1.1 eq) in water and cool it to 0-5 °C.

Add the cold sodium nitrite solution dropwise to the acidic solution of the aminopyridine,

maintaining the temperature between 0 and 5 °C.

After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.

Slowly and carefully heat the reaction mixture to 50-60 °C and maintain this temperature until

the evolution of nitrogen gas ceases (approximately 1-2 hours).

Cool the reaction mixture to room temperature and neutralize it carefully with a suitable base

(e.g., sodium carbonate or ammonium hydroxide) to a pH of approximately 7-8.

Extract the product with diethyl ether (3 x volumes).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter the drying agent and remove the solvent under reduced pressure to yield the crude 4-
Bromo-6-methylpyridin-2-ol.

The crude product can be further purified by recrystallization from a suitable solvent system

(e.g., ethanol/water).
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Data Presentation
Table 1: Reagents and Reaction Conditions for the Synthesis of 2-amino-4-bromo-6-

methylpyridine

Reagent/Para
meter

Molar Ratio (to
starting
material)

Concentration/
Solvent

Temperature
(°C)

Reaction Time
(h)

2-amino-6-

methylpyridine
1.0 Acetonitrile 0 to RT 12-16

N-

Bromosuccinimid

e (NBS)

1.05 - 0 -

Table 2: Reagents and Reaction Conditions for the Synthesis of 4-Bromo-6-methylpyridin-2-
ol

Reagent/Para
meter

Molar Ratio (to
starting
material)

Concentration/
Solvent

Temperature
(°C)

Reaction Time
(h)

2-amino-4-

bromo-6-

methylpyridine

1.0
Sulfuric

Acid/Water

0-5

(diazotization)
1 (diazotization)

Sodium Nitrite 1.1 Water 0-5 -

- - -
50-60

(hydrolysis)
1-2 (hydrolysis)

Table 3: Expected Yields and Physical Properties
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Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Typical Yield
(%)

Physical
Appearance

2-amino-4-

bromo-6-

methylpyridine

C₆H₇BrN₂ 187.04 70-85
Off-white to pale

yellow solid

4-Bromo-6-

methylpyridin-2-

ol

C₆H₆BrNO 188.02 60-75
White to off-white

solid

Mandatory Visualization
Experimental Workflow

Step 1: Bromination Step 2: Diazotization & Hydrolysis

2-amino-6-methylpyridine Dissolve in Acetonitrile Cool to 0 °C Add NBS Stir at RT (12-16h) Quench & Extract Purify (Column Chromatography) 2-amino-4-bromo-6-methylpyridine 2-amino-4-bromo-6-methylpyridine Dissolve in H₂SO₄/H₂O Cool to 0-5 °C Add NaNO₂ solution Stir at 0-5 °C (1h) Heat to 50-60 °C Neutralize & Extract Purify (Recrystallization) 4-Bromo-6-methylpyridin-2-ol

Click to download full resolution via product page

Caption: Synthetic workflow for 4-Bromo-6-methylpyridin-2-ol.

To cite this document: BenchChem. [synthesis of 4-Bromo-6-methylpyridin-2-ol from 2-
amino-4-picoline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1290467#synthesis-of-4-bromo-6-methylpyridin-2-ol-
from-2-amino-4-picoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1290467?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1290467?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

